Tetrabutylammonium 2-hydroxypropanoate

Description

Historical Context and Discovery

The development of tetrabutylammonium 2-hydroxypropanoate is rooted in the broader exploration of quaternary ammonium salts and ionic liquids. Quaternary ammonium compounds, such as tetrabutylammonium derivatives, gained prominence in the mid-20th century for their utility as phase-transfer catalysts (PTCs), enabling reactions between immiscible phases by shuttling ions across interfaces. The specific integration of the lactate anion emerged alongside advancements in ionic liquid chemistry, particularly with the recognition of lactate’s biocompatibility and chiral properties. Early synthetic routes involved neutralizing tetrabutylammonium hydroxide with 2-hydroxypropanoic acid (lactic acid), a method still employed in modern protocols. This compound’s role expanded into polymer science and green chemistry, as seen in its application for polylactic acid (PLA) aminolysis.

Nomenclature and Classification Systems

This compound is systematically named under IUPAC guidelines as tetrabutylazanium 2-hydroxypropanoate . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 178324-24-8 |

| Molecular Formula | C₁₉H₄₁NO₃ |

| Synonyms | Tetra-n-butylammonium L-lactate; TBA lactate |

| Classification | Quaternary ammonium salt, Ionic liquid |

The compound falls under the broader category of ionic liquids due to its ionic composition and melting point below 100°C. Its classification as a PTC stems from the tetrabutylammonium cation’s ability to stabilize anions in organic phases.

Structural Characteristics and Molecular Framework

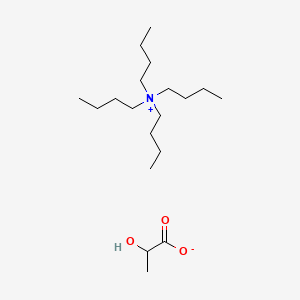

The molecular architecture comprises two distinct moieties:

- Cation : Tetrabutylammonium ([N(C₄H₉)₄]⁺), featuring a central nitrogen atom bonded to four butyl groups.

- Anion : 2-Hydroxypropanoate ([CH₃CH(OH)COO]⁻), the deprotonated form of lactic acid.

Key Structural Data:

| Parameter | Value |

|---|---|

| Molecular Weight | 331.54 g/mol |

| SMILES | CC(O)C([O-])=O.CCCCN+(CCCC)CCCC |

| InChI Key | MSLTZKLJPHUCPU-UHFFFAOYNA-M |

The tetrabutylammonium cation’s lipophilic nature contrasts with the hydrophilic lactate anion, enabling dual solubility in polar and nonpolar media. X-ray crystallography of analogous quaternary ammonium salts reveals a tetrahedral geometry around the nitrogen atom, with butyl chains adopting staggered conformations to minimize steric strain.

Stereochemical Properties of the Lactate Moiety

The lactate anion introduces chirality via the (S)-configured hydroxyl group at the C2 position, a legacy of its L-lactic acid origin. This stereochemical feature is critical in applications requiring enantioselectivity, such as chiral solvent systems for cellulose dissolution.

Stereochemical Data:

| Property | Value |

|---|---|

| Specific Rotation ([α]₂₀ᴰ) | −4.5° ± 0.5° (neat) |

| Configuration | (S)-2-hydroxypropanoate |

The (S)-enantiomer predominates in synthetic preparations due to the use of L-lactic acid precursors. This configuration influences intermolecular interactions, such as hydrogen bonding with substrates in catalytic processes. In ionic liquid mixtures, the lactate anion’s chirality can induce solvent asymmetry, affecting phase behavior and solute partitioning.

Properties

CAS No. |

178324-24-8 |

|---|---|

Molecular Formula |

C19H41NO3 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(2S)-2-hydroxypropanoate;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(4)3(5)6/h5-16H2,1-4H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 |

InChI Key |

MSLTZKLJPHUCPU-WNQIDUERSA-M |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C[C@@H](C(=O)[O-])O |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthesis Pathway and Stoichiometry

The most direct method for preparing tetrabutylammonium 2-hydroxypropanoate involves the neutralization of tetrabutylammonium hydroxide (TBAH) with lactic acid (2-hydroxypropanoic acid). The reaction proceeds as follows:

This acid-base reaction typically occurs in an aqueous or methanolic medium at ambient temperatures (20–25°C). The stoichiometric ratio is 1:1, with the hydroxide ion of TBAH reacting with the carboxylic acid group of lactic acid to form the lactate salt.

Preparation of Tetrabutylammonium Hydroxide

The quality and purity of TBAH directly influence the final product. Two industrial methods for TBAH synthesis are prominent:

Silver Oxide Method

A standardized protocol involves reacting tetrabutylammonium iodide with silver oxide in anhydrous methanol:

-

Reagents : 40 g tetrabutylammonium iodide, 20 g silver oxide, 90 mL methanol.

-

Procedure : The mixture is agitated in an ice bath for 1 hour, followed by centrifugation and filtration to remove silver iodide precipitates. The supernatant is diluted with toluene and flushed with nitrogen to prevent CO₂ absorption.

-

Yield : ~85–90% TBAH solution (0.1 M).

Potassium Hydroxide Metathesis

A patent-pending method (CN102030665A) uses potassium hydroxide (KOH) and tetrabutylammonium bromide in methanol:

-

Reagents : 80–100 g KOH, 200 g tetrabutylammonium bromide, 400 mL methanol.

-

Procedure : KOH-methanol solution is mixed with tetrabutylammonium bromide, stirred for 2 hours, and filtered. The crude TBAH is refluxed with deionized water (35–50°C) and crystallized.

-

Yield : 92–95% purity, with residual bromide <500 ppm.

Bipolar Membrane Electrodialysis for Industrial-Scale Production

Three-Compartment Electrodialysis System

A novel electrochemical method (CN104278288A) employs a bipolar membrane electrodialysis (BMED) system to produce high-purity TBAH from tetrabutylammonium bromide:

-

Apparatus : Three compartments (acid, salt, alkali) separated by bipolar and ion-exchange membranes.

-

Conditions :

-

Current density: 200–600 A/m².

-

Temperature: 30–60°C.

-

Feed solution: 15–35% tetrabutylammonium bromide.

-

-

Outcomes :

-

TBAH concentration: 5–20%.

-

Bromide impurity: <100 ppm.

-

Energy consumption: 2.1–2.5 kWh/kg.

-

Advantages Over Traditional Methods

-

Purity : Electrolysis reduces bromide contamination, critical for pharmaceutical applications.

-

Scalability : Continuous operation supports large-scale production (500–2000 L/h feed rate).

-

Sustainability : Eliminates silver oxide waste and solvent recovery steps.

Alternative Synthetic Routes and Optimization

Solvent Optimization

Methanol-water mixtures (4:1 v/v) enhance reactant solubility while minimizing byproduct formation. Anhydrous conditions are critical to prevent hydrolysis of the tetrabutylammonium cation.

Quality Control and Standardization

Titrimetric Analysis

TBAH solutions are standardized against benzoic acid in dimethylformamide (DMF) using thymol blue as an indicator:

Impurity Profiling

-

Residual Bromide : Ion chromatography (detection limit: 1 ppm).

-

Water Content : Karl Fischer titration (<0.5% w/w).

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylate compounds.

Reduction: It can participate in reduction reactions to yield alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tetrabutylammonium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other anions can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

Tetrabutylammonium 2-hydroxypropanoate has a wide range of applications in scientific research:

Biology: It is employed in the synthesis of bioactive compounds and in studies involving enzyme catalysis.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It finds applications in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tetrabutylammonium 2-hydroxypropanoate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the solubility of reactants in the organic phase, thereby enhancing the reaction rate and yield .

Comparison with Similar Compounds

Similar Compounds

Tetrabutylammonium bromide: Used as a phase-transfer catalyst in various organic reactions.

Tetrabutylammonium hydroxide: Employed in organic synthesis and as a strong base.

Tetrabutylammonium fluoride: Known for its use in desilylation reactions.

Uniqueness

Tetrabutylammonium 2-hydroxypropanoate is unique due to its specific structure, which combines the properties of tetrabutylammonium ions with the reactivity of 2-hydroxypropanoate. This makes it particularly effective in facilitating certain types of chemical reactions, especially those requiring phase-transfer catalysis.

Q & A

Basic: What are the recommended synthesis and characterization methods for Tetrabutylammonium 2-hydroxypropanoate?

Methodological Answer:

- Synthesis : Use ion-exchange chromatography to substitute counterions (e.g., hydroxide or iodide) with 2-hydroxypropanoate. For example, react Tetrabutylammonium bromide with silver 2-hydroxypropanoate in anhydrous conditions to precipitate AgBr .

- Purification : Employ recrystallization in dichloromethane/hexane mixtures, ensuring inert atmospheres to prevent hydrolysis .

- Characterization : Validate purity via NMR (¹H, ¹³C) to confirm absence of residual solvents, and use elemental analysis (C, H, N) to verify stoichiometry. FT-IR can identify carboxylate stretching vibrations (~1600 cm⁻¹) .

Basic: How to design experiments to assess its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility : Perform systematic titrations in polar (e.g., methanol, acetonitrile) and nonpolar solvents (e.g., hexane) at 25°C, using conductivity measurements to detect critical micelle concentrations .

- Stability : Conduct accelerated degradation studies under varying humidity (e.g., 30–80% RH) and temperature (25–60°C), monitoring via HPLC for decomposition products like butylamine .

- Experimental Design : Use a factorial design to isolate variables (temperature, solvent polarity, light exposure) and analyze interactions .

| Variable | Levels Tested | Measurement Technique |

|---|---|---|

| Temperature | 25°C, 40°C, 60°C | HPLC, TGA |

| Humidity | 30% RH, 50% RH, 80% RH | Karl Fischer titration |

| Solvent | Methanol, Acetonitrile, Water | Conductivity |

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use NIOSH-approved respirators (ABEK filters) and EN 374-certified nitrile gloves to prevent dermal exposure. Work in fume hoods with <0.1 ppm airborne concentration limits .

- Storage : Seal in amber glass under argon, with desiccants (silica gel) to prevent hygroscopic degradation. Store at 4°C in fireproof cabinets due to flammability risks .

- Spill Management : Neutralize with activated carbon, avoiding water to prevent dispersion into drains .

Advanced: How to optimize its synthesis for high yield and minimal byproducts?

Methodological Answer:

- Reagent Ratios : Use a 1.2:1 molar excess of 2-hydroxypropanoic acid to Tetrabutylammonium hydroxide to drive ion exchange to completion .

- Solvent Selection : Replace protic solvents (e.g., water) with aprotic media (e.g., THF) to suppress side reactions like esterification .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual water, and monitor reaction progress via inline pH probes .

Advanced: What experimental frameworks support its application in phase-transfer catalysis?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in biphasic systems (e.g., aqueous/organic). Compare activation energies with/without the catalyst .

- Substrate Scope : Test catalytic efficiency for nucleophilic substitutions (e.g., SN2 reactions) using aryl halides and quantify turnover frequencies (TOF) .

- Mechanistic Probes : Employ isotopic labeling (e.g., D₂O) to trace proton transfer pathways in ester hydrolysis .

Advanced: How to integrate computational modeling with experimental data for mechanistic studies?

Methodological Answer:

- DFT Calculations : Optimize geometries of ion pairs (TBA⁺ and 2-hydroxypropanoate⁻) at the B3LYP/6-31G* level to predict electrostatic interactions .

- MD Simulations : Simulate solvation shells in methanol/water mixtures to explain solubility trends observed experimentally .

- Validation : Cross-validate computed NMR chemical shifts (e.g., using GIAO method) with experimental spectra .

Advanced: How to resolve contradictions in literature data on its reactivity?

Methodological Answer:

- Meta-Analysis : Systematically compare reaction conditions (e.g., solvent purity, catalyst loading) across studies using multivariate regression .

- Reproducibility Tests : Replicate key experiments (e.g., esterification rates) under standardized conditions (25°C, anhydrous DMF) .

- Error Sources : Quantify batch-to-batch variability in starting materials (e.g., Tetrabutylammonium halides) via QC/QA protocols .

Advanced: What advanced characterization techniques elucidate its structural dynamics?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with crown ethers to resolve anion-cation interactions. Compare bond lengths/angles with related salts (e.g., Tetrabutylammonium phosphate) .

- Solid-State NMR : Probe ¹⁵N-labeled Tetrabutylammonium ions to study rotational dynamics in the crystalline lattice .

- Thermal Analysis : Use TGA-DSC to correlate decomposition events (e.g., 150–200°C mass loss) with structural stability .

| Technique | Key Parameters | Insights |

|---|---|---|

| XRD | d-spacing, space group | Crystal packing efficiency |

| SS-NMR | ¹⁵N chemical shift anisotropy | Cation mobility |

| TGA | Onset decomposition temperature | Thermal stability |

Advanced: How to evaluate its stability under electrochemical conditions?

Methodological Answer:

- Cyclic Voltammetry : Scan from -1.5 V to +1.5 V (vs. Ag/AgCl) in acetonitrile to detect oxidation/reduction peaks of the anion .

- Long-Term Stability : Perform chronoamperometry at fixed potentials (e.g., +1.0 V) and quantify decomposition via LC-MS .

- Electrolyte Compatibility : Test with common salts (e.g., LiClO₄) to assess precipitation risks in battery applications .

Advanced: What methodologies validate its role in green chemistry applications?

Methodological Answer:

- Life Cycle Analysis (LCA) : Compare energy inputs and waste outputs of its synthesis vs. traditional catalysts (e.g., quaternary ammonium bromides) .

- Solvent Recycling : Develop membrane distillation protocols to recover >95% of methanol from reaction mixtures .

- Toxicity Screening : Use in vitro assays (e.g., Microtox®) to quantify ecotoxicological impacts of leached byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.